molecular formula C24H28N2O5S B2669424 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 899759-95-6

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No. B2669424
CAS RN: 899759-95-6
M. Wt: 456.56
InChI Key: VSYURXSJRDURHD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as DMQX, is a chemical compound that has been widely studied for its potential applications in scientific research. DMQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, as part of the broader quinoline derivatives, is involved in various synthetic and structural analyses in scientific research. Quinoline derivatives have been synthesized and analyzed for their potential in different applications, including medicinal chemistry and material science.

  • Synthesis of Metabolites : For example, the synthesis of metabolites related to quinoline derivatives showcases the compound's relevance in creating pharmacologically active metabolites through efficient synthetic routes. Such syntheses involve protective group strategies and novel compound formation through cyclization processes (Mizuno et al., 2006).

  • Large-Scale Synthesis : The practical and large-scale synthesis of quinoline derivatives underlines their importance in pharmaceutical manufacturing. The use of readily available starting materials and efficient synthetic steps exemplifies the compound's role in the scalable production of pharmaceutically active compounds (Bänziger et al., 2000).

  • Fluorescence and Quantum Chemical Investigations : Quinoline derivatives have also been the subject of fluorescence and quantum chemical studies, indicating their potential in material science and sensor technology. Such research explores the structural and electronic properties of quinoline derivatives, contributing to the development of new materials with specific optical properties (Le et al., 2020).

Pharmacological Applications

Quinoline derivatives, including the specified compound, are investigated for their pharmacological activities, demonstrating their potential in drug development and therapeutic applications.

  • Inhibitors of Src Kinase Activity : Optimization of quinoline derivatives for potent inhibition of Src kinase activity highlights their therapeutic potential in cancer treatment. Such studies aim to improve the compound's efficacy against cancer cell proliferation and tumor growth (Boschelli et al., 2001).

  • PDGF Receptor Tyrosine Kinase Inhibitors : The development of quinoline derivatives as inhibitors of the PDGF receptor tyrosine kinase underlines their application in treating diseases associated with this enzyme's dysregulation. These compounds are prepared through Friedlander condensation and palladium-catalyzed coupling, showing significant inhibition of PDGF-RTK activity (Maguire et al., 1994).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-16-6-5-11-26(15-16)24-19-12-21(30-3)22(31-4)13-20(19)25-14-23(24)32(27,28)18-9-7-17(29-2)8-10-18/h7-10,12-14,16H,5-6,11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYURXSJRDURHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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